1,1-Dicyclopropylprop-2-yn-1-ol

Description

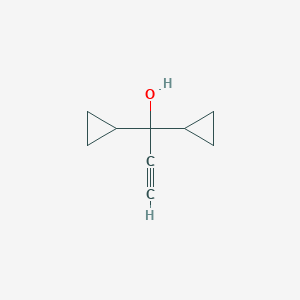

1,1-Dicyclopropylprop-2-yn-1-ol is a propargyl alcohol derivative featuring two cyclopropyl substituents on the hydroxyl-bearing carbon. The molecular formula is tentatively inferred as C₉H₁₂O, with a calculated molecular weight of ~136.19 g/mol. This compound is likely utilized in organic synthesis and pharmaceutical research, leveraging the unique electronic and steric properties of cyclopropane rings.

Properties

CAS No. |

24297-12-9 |

|---|---|

Molecular Formula |

C9H12O |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

1,1-dicyclopropylprop-2-yn-1-ol |

InChI |

InChI=1S/C9H12O/c1-2-9(10,7-3-4-7)8-5-6-8/h1,7-8,10H,3-6H2 |

InChI Key |

OXBOSLIINGKALV-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(C1CC1)(C2CC2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propargyl Alcohol (Prop-2-yn-1-ol)

- Molecular Formula : C₃H₄O

- Molecular Weight : 56.06 g/mol

- CAS No.: 107-19-7

- Key Features : The parent compound lacks substituents on the hydroxyl-bearing carbon, resulting in high volatility and acute toxicity.

- Applications : Industrial solvent and intermediate in polymer synthesis.

- Reactivity : Prone to polymerization and nucleophilic additions.

- Contrast : The absence of bulky substituents in propargyl alcohol leads to higher reactivity but lower stability compared to 1,1-dicyclopropylprop-2-yn-1-ol.

1,1-Diphenylprop-2-yn-1-ol

- Molecular Formula : C₁₅H₁₂O

- Molecular Weight : 208.26 g/mol

- CAS No.: 3923-52-2

- Key Features : Two phenyl groups provide aromatic stabilization and hydrophobicity.

- Applications : Intermediate in pharmaceuticals, agrochemicals, and dyes.

- Reactivity : Enhanced steric hindrance slows reactions compared to propargyl alcohol, but π-conjugation stabilizes intermediates.

(S)-2-Amino-1,1-Diphenylpropan-1-ol

- Molecular Formula: C₁₅H₁₅NO

- Molecular Weight : 225.29 g/mol

- CAS No.: 78603-91-5

- Key Features: An amino group introduces hydrogen-bonding capability and basicity.

- Contrast: The amino substituent alters solubility and reactivity (e.g., in chiral catalysis), distinguishing it from the non-functionalized dicyclopropyl compound.

1-(Propan-2-yl)cyclopropan-1-ol

- Molecular Formula : C₆H₁₂O

- Molecular Weight : 100.16 g/mol

- CAS No.: 57872-32-9

- Key Features: A monocyclopropanol derivative with an isopropyl group.

- Applications : Likely a synthetic intermediate.

Structural and Functional Analysis

Molecular Weight and Solubility

| Compound | Molecular Weight (g/mol) | Predicted Solubility |

|---|---|---|

| This compound | ~136.19 | Low (non-polar substituents) |

| Propargyl alcohol | 56.06 | High (small, polar) |

| 1,1-Diphenylprop-2-yn-1-ol | 208.26 | Very low (aromatic) |

The dicyclopropyl compound’s solubility is expected to fall between propargyl alcohol (polar) and the diphenyl analog (highly hydrophobic) due to cyclopropane’s intermediate polarity.

Reactivity and Stability

- Ring Strain : Cyclopropane’s 60° bond angles confer high strain, making this compound more reactive in ring-opening reactions than diphenyl or isopropyl-substituted analogs .

- Steric Effects : The cyclopropyl groups hinder nucleophilic attack at the hydroxyl-bearing carbon compared to propargyl alcohol but less so than bulky phenyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.